1-Anilino-3-benzylthiourea

Overview

Description

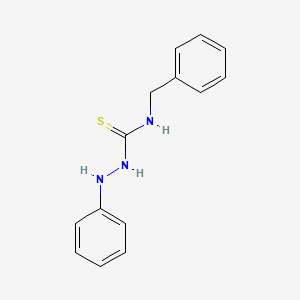

1-Anilino-3-benzylthiourea (CAS No. 27421-90-5, molecular formula: C₁₄H₁₅N₃S) is a thiourea derivative characterized by a benzyl group at the 3-position and an anilino group at the 1-position of the thiourea backbone . The compound’s molecular weight is approximately 265.36 g/mol, with a sulfur atom contributing to its nucleophilic and metal-chelating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilino-3-benzylthiourea can be synthesized through the reaction of aniline with benzyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

C6H5NH2+C6H5CH2NCS→C6H5NHCSNHCH2C6H5

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-benzylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: The aniline and benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Anilino-3-benzylthiourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-anilino-3-benzylthiourea involves its interaction with molecular targets such as enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The compound’s thiourea group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Biological Relevance: While 1-Benzyl-3-phenyl-2-thiourea demonstrates urease inhibition (critical in agricultural pest control), this compound’s applications remain underexplored, though its sulfur atom suggests antioxidant or metal-binding utility .

- Structural Complexity: Benzodiazepine derivatives like 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibit higher molecular complexity and CNS activity, contrasting with the simpler thiourea scaffold .

Research Findings and Limitations

- Synthetic Utility: Thiourea derivatives are commonly used in multicomponent reactions (e.g., Biginelli reactions) to generate pyrimidines or triazines.

- Biological Activity: A structurally related compound, 7-Chloro-3-(3-chloroanilino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, showed 66.6% similarity to this compound and demonstrated cholecystokinin receptor binding in a 2006 study .

- Knowledge Gaps: No direct toxicity or efficacy data for this compound are available in the reviewed literature. Further studies on its reactivity profile and biological targets are needed.

Biological Activity

1-Anilino-3-benzylthiourea (ABTU) is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aniline group and a benzyl moiety attached to a thiourea functional group. Its chemical structure can be represented as follows:

This structure underpins its reactivity and interaction with various biological targets.

Target Interactions

ABTU interacts with several key biological targets, including:

- N-myristoyltransferase (NMT) : Inhibition of NMT affects protein myristoylation, which is crucial for membrane localization and function.

- Cholinesterases : ABTU has been shown to inhibit cholinesterases, impacting neurotransmission processes.

Mode of Action

The interactions of ABTU with its targets involve:

- Hydrophobic interactions

- Hydrogen bonding

- π-stacking interactions

These interactions facilitate its binding to enzymes and proteins, influencing their activity and subsequent cellular processes.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of ABTU against various cancer cell lines. For instance, compounds derived from thiourea derivatives exhibited IC50 values less than 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells. Notably, some derivatives showed a higher selectivity for cancer cells over normal cells, indicating potential therapeutic benefits .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| SW480 | ≤ 10 | High |

| SW620 | ≤ 10 | High |

| PC3 | ≤ 10 | Moderate |

| K-562 | ≤ 10 | Moderate |

Mechanisms of Cytotoxic Action

The cytotoxicity of ABTU derivatives has been linked to several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

- Modulation of interleukin levels related to inflammation and cancer progression .

Case Studies

In a comparative study, ABTU derivatives were evaluated against standard chemotherapeutics like cisplatin. The results indicated that certain thiourea derivatives displayed superior growth inhibition profiles compared to cisplatin, particularly in colon cancer models .

Example Study Results

One study reported that a specific derivative reduced the number of viable SW480 cells by up to 93% after 72 hours of treatment. This highlights the potential of ABTU as a more effective alternative in specific cancer therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of ABTU derivatives are influenced by their chemical structure, affecting absorption, distribution, metabolism, and excretion (ADME). Preliminary evaluations suggest favorable profiles for some derivatives; however, detailed studies are required to establish safety and efficacy in clinical settings.

Comparison with Similar Compounds

ABTU shares similarities with other thiourea compounds known for their biological activities. For example:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Acetyl-3-aryl thioureas | Cholinesterase inhibition | Varies |

| Anilino-1,4-naphthoquinones | Anticancer | Varies |

These compounds exhibit varying degrees of biological activity, but ABTU's unique structure may confer distinct advantages in specific applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Anilino-3-benzylthiourea, and how do reaction conditions influence yield?

- Methodology : Start with nucleophilic substitution between benzyl isothiocyanate and aniline derivatives under anhydrous conditions. Monitor temperature (e.g., 0–5°C for exothermic control) and solvent polarity (e.g., THF vs. DCM). Use TLC or HPLC to track intermediates. Yield optimization may require stoichiometric adjustments (e.g., 1:1.2 molar ratio of aniline to benzyl isothiocyanate) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Data Analysis : Compare yields via gravimetric analysis and purity via melting point or NMR. Tabulate results to identify optimal conditions (e.g., 78% yield in DCM at 0°C vs. 65% in THF).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for anilino and benzyl groups) and thiourea NH signals (δ 9–10 ppm, broad).

- IR : Detect N-H stretches (~3250 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 271.4 (C₁₄H₁₅N₃S) .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?

- Methodology : Test solubility in polar aprotic (DMSO, DMF), polar protic (MeOH, EtOH), and nonpolar solvents (EtOAc). Use UV-Vis spectroscopy to quantify solubility limits.

- Application : For biological assays, DMSO is preferred (stock solutions ≤10 mM), but ensure residual solvent does not interfere with cellular viability .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these mechanisms?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to thioredoxin reductase or urease active sites. Validate with MD simulations (GROMACS) to assess stability.

- Experimental Validation : Pair with enzymatic inhibition assays (IC₅₀ determination) and compare with control thiourea derivatives .

- Data Interpretation : Correlate docking scores (ΔG binding) with experimental IC₅₀ values. Address discrepancies via free-energy perturbation (FEP) calculations.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : If Derivative A shows antitumor activity in one study but not another:

Audit purity (HPLC ≥95%) and storage conditions (e.g., degradation in light).

Compare cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB).

Replicate experiments with standardized positive/negative controls .

- Statistical Tools : Apply ANOVA to assess inter-study variability or meta-analysis for pooled data.

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C. Sample at intervals (0, 24, 48 h) and analyze via LC-MS for degradation products.

- Thermal Stability : Use DSC/TGA to determine decomposition onset temperature.

Q. Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on thiourea’s role in metal chelation for catalytic studies .

- Data Presentation : Use tables to compare synthetic yields, spectral data, or bioactivity metrics. For example:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 78 | 98.5 |

| THF | 65 | 97.2 |

Properties

IUPAC Name |

1-anilino-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIJDLFIMVLRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368091 | |

| Record name | 1-anilino-3-benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27421-90-5 | |

| Record name | 1-anilino-3-benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.